A66

Overview

Description

A66 is a highly specific and selective inhibitor of the enzyme phosphoinositide 3-kinase catalytic subunit alpha (p110α). It has an inhibitory concentration (IC50) of 32 nanomolar for the wild-type p110α, 30 nanomolar for the p110α E545K mutant, and 43 nanomolar for the p110α H1047R mutant . This compound is primarily used in scientific research to study the phosphoinositide 3-kinase (PI3K) signaling pathway, which is involved in various cellular processes such as growth, proliferation, and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A66 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the bithiazole core and the subsequent functionalization to introduce the pyrrolidine and carboxamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification is achieved through techniques such as crystallization, chromatography, and recrystallization to obtain the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

A66 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified functional groups. These analogs are often studied to understand the structure-activity relationship and to develop more potent inhibitors .

Scientific Research Applications

Biological Applications

Biocontrol Potential

A66 has been studied for its biocontrol potential against plant pathogens. Research involving the T-A66 strain of Trichoderma harzianum demonstrated its effectiveness in promoting growth and disease resistance in bitter gourd seedlings against Fusarium oxysporum. The study reported a biocontrol efficiency of 90.32% after 15 days of pathogen inoculation, attributed to mechanisms such as the induction of hydrogen peroxide bursts and increased antioxidant enzyme activities .

Table 1: Biocontrol Efficacy of this compound in Bitter Gourd

| Treatment | Biocontrol Efficiency (%) | Mechanism of Action |

|---|---|---|

| T-A66 Treatment | 90.32 | Induction of H2O2, callose deposition |

| Control (No Treatment) | 0 | No significant response |

Medical Applications

Rhinovirus this compound and Myocarditis

this compound, identified as a strain of human rhinovirus, has been linked to severe medical conditions such as fulminant myocarditis. A case study documented an 8-year-old patient with cardiogenic shock due to HRV-A66 infection, highlighting the strain's potential severity in clinical settings. The identification of this strain through advanced sequencing techniques underscores its relevance as a pathogen .

Table 2: Case Study Summary of HRV-A66 Infection

| Patient Age | Condition | Symptoms | Diagnosis Method |

|---|---|---|---|

| 8 years | Fulminant Myocarditis | Cardiac dysfunction | Metagenomic sequencing |

Environmental Applications

Inhibition of Necroptosis

Research indicates that this compound can inhibit tumor necrosis factor-induced necroptosis, suggesting its potential application in cancer therapy. In vitro studies have shown that this compound significantly reduces the expression of pro-inflammatory genes such as Ido1 and Tgfb1, indicating its role in modulating inflammatory responses .

Table 3: Effects of this compound on Gene Expression

| Treatment Concentration | Gene Expression Change |

|---|---|

| 100 nM | Decreased Ido1 and Tgfb1 |

Mechanism of Action

A66 exerts its effects by selectively inhibiting the p110α subunit of PI3K. This inhibition blocks the downstream signaling pathways, including the phosphorylation of protein kinase B (Akt) and the mammalian target of rapamycin (mTOR) pathway. By inhibiting these pathways, this compound reduces cell proliferation and induces apoptosis in cancer cells . The molecular targets and pathways involved include the PI3K/Akt/mTOR signaling axis, which is crucial for cell survival and growth .

Comparison with Similar Compounds

Similar Compounds

PIK-75: Another p110α inhibitor with a different chemical structure and lower specificity compared to A66.

BEZ-235: A dual PI3K/mTOR inhibitor with broader activity against multiple PI3K isoforms.

GDC-0941: A selective inhibitor of class I PI3K isoforms, including p110α

Uniqueness of this compound

This compound is unique due to its high specificity and selectivity for the p110α subunit of PI3K. Unlike other inhibitors, this compound exhibits minimal cross-reactivity with other PI3K isoforms and related kinases. This specificity makes this compound a valuable tool for studying the PI3K pathway and its role in various cellular processes .

Biological Activity

A66 is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various cellular processes, including growth, proliferation, and survival. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and its potential therapeutic applications.

This compound specifically targets the p110α isoform of PI3K, which is often mutated in various cancers. The compound exhibits high selectivity, with an IC50 value of approximately 32 nM for p110α and even lower for certain oncogenic mutants such as E545K and H1047R (30 nM and 43 nM respectively) . This selectivity is crucial as it minimizes off-target effects associated with broader PI3K inhibitors.

Table 1: IC50 Values of this compound Against Different PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

|---|---|

| p110α | 32 |

| p110α E545K | 30 |

| p110α H1047R | 43 |

| p110γ | 3480 |

Efficacy in Cell Lines

Research shows that this compound effectively inhibits Akt phosphorylation in cell lines with mutations in the PIK3CA gene. For instance, in Rh30-Myr-p110α cells, this compound significantly reduced Akt phosphorylation at a concentration of 100 nM , while much higher concentrations were necessary to achieve similar effects in other isoforms like p110γ . This differential response underscores the compound's targeted action.

Case Study: Tumor Growth Inhibition

In vivo studies using xenograft models have demonstrated that this compound can retard tumor growth. Tumors derived from cell lines harboring PIK3CA mutations showed reduced growth when treated with this compound. Specifically, a single dose of 100 mg/kg resulted in significant decreases in phosphorylation levels of Akt and p70 S6 kinase, indicating effective inhibition of downstream signaling pathways associated with tumor growth .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a short half-life of approximately 0.42 hours , but it achieves high peak plasma concentrations (Cmax) shortly after administration. For example, after a dose of 10 mg/kg , the Cmax reached 8247 nM within 30 minutes . Despite its rapid clearance, the area under the curve (AUC) suggests sufficient exposure to exert biological effects.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-Life | 0.42 h |

| Cmax | 8247 nM |

| AUC (0-inf) | 6809 nM•h |

Comparative Selectivity

This compound's selectivity is notable when compared to other inhibitors like PIK-75, which lacks the same degree of specificity and inhibits multiple kinases at similar concentrations . This characteristic makes this compound a promising candidate for targeted cancer therapies where p110α mutations are prevalent.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to assess A66’s efficacy as a PI3Kα inhibitor?

- Methodological Answer : this compound’s inhibitory effects are typically evaluated using in vitro kinase assays to measure isoform-specific activity (e.g., PI3Kα vs. β/γ/δ). Cell-based models, such as cancer cell lines with hyperactivated PI3Kα pathways, are employed to monitor downstream biomarkers like phosphorylated Akt (pAkt) via Western blot or ELISA. Dose-response experiments (e.g., 1.28–4000 nM inhibitor concentrations) with preincubation periods (15 minutes) and stimulation (20 minutes) are critical for validating efficacy . In vivo studies may use xenograft models to assess tumor growth inhibition.

Q. What key structural features of this compound contribute to its selectivity for PI3Kα?

- Methodological Answer : Molecular docking studies (e.g., using PyMOL) reveal that this compound’s carboxamide group forms hydrogen bonds with Val795 and Gln803 in the PI3Kα active site, which are essential for selectivity. Its hydrophobic interactions, such as the five-membered sulfur-containing ring, further stabilize binding. Comparative analysis with non-selective inhibitors (e.g., TGX-221) highlights the importance of these interactions .

Q. How can researchers ensure data reproducibility when testing this compound in cell-based assays?

- Methodological Answer : Standardize experimental conditions, including cell passage number, serum concentration, and inhibitor preincubation time. Use triplicate biological replicates to account for variability, as seen in RNA-Seq studies where correlation coefficients ≥0.8 between replicates ensured reliability. Principal Component Analysis (PCA) can identify outliers or confounding variables (e.g., EGF stimulation duration) .

Advanced Research Questions

Q. How should molecular docking studies be optimized to identify PI3Kα inhibitors mimicking this compound’s pharmacophore?

- Methodological Answer : Prioritize ligands that replicate this compound’s hydrogen-bond network with Val795 and Gln803. Use scoring functions that weigh polar interactions and hydrophobic complementarity. For example, compound 3 (a six-membered nitrogen-containing ring with halides) was identified as a potential inhibitor due to its similarity to this compound’s binding mode despite structural differences . Validate docking results with competitive binding assays or mutagenesis studies targeting these residues.

Q. What statistical methods are recommended for analyzing dose-response data in this compound treatment experiments?

- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response) to calculate IC50 values. Pairwise comparisons (e.g., vehicle vs. treatment) should employ Student’s t-test or ANOVA with Tukey’s post hoc test for multiple groups, as applied in pAkt level analysis (P < 0.05). Include confidence intervals and effect sizes to quantify uncertainty .

Q. How can researchers resolve contradictions in this compound’s efficacy across different PI3Kα-mutant cell lines?

- Methodological Answer : Perform isoform-specific siRNA knockdowns to isolate PI3Kα-dependent effects. Combine transcriptomic (e.g., RNA-Seq) and proteomic profiling to identify compensatory pathways (e.g., MAPK/ERK activation). For instance, PCA in RNA-Seq datasets distinguished variance caused by PTEN KO or PIK3CA mutations, aiding in contextualizing this compound’s effects .

Q. What strategies mitigate off-target effects when using this compound in in vivo studies?

- Methodological Answer : Conduct pharmacokinetic profiling to optimize dosing schedules and minimize systemic exposure. Use conditional knockout models to validate on-target effects. For example, in murine studies, comparing this compound-treated wild-type and PI3Kα-deficient models can isolate mechanism-specific outcomes .

Q. Data Analysis and Validation

Q. How should researchers design RNA-Seq experiments to capture this compound-induced pathway remodeling?

- Methodological Answer : Include time-course designs (e.g., 0–24 hours post-treatment) to capture dynamic gene expression changes. Normalize data using tools like DESeq2 or edgeR, and apply pathway enrichment analysis (e.g., KEGG, GO) to identify affected biological processes. Cluster samples via PCA to distinguish treatment-specific effects from batch variability .

Q. What validation techniques confirm this compound’s specificity in blocking PI3Kα signaling?

- Methodological Answer : Combine orthogonal assays such as:

- Biochemical : Competitive ATP-binding assays using purified PI3K isoforms.

- Cellular : PI3Kα-overexpressing vs. knockout cell lines treated with this compound.

- Genetic : CRISPR-Cas9-edited cells with mutations in this compound-binding residues (e.g., Gln803Ala) .

Q. Tables for Reference

Table 1 : Key Interactions of this compound and Analogues with PI3Kα (Adapted from )

| Compound | Hydrogen Bonds | Hydrophobic Features | Selectivity for PI3Kα |

|---|---|---|---|

| This compound | Val795, Gln803 | 5-membered sulfur ring | High |

| TGX-221 | None | Non-polar tail | Low |

| Compound 3 | Val795, Gln803 | 6-membered nitrogen ring | High (predicted) |

Table 2 : Statistical Workflow for Dose-Response Experiments (Based on )

| Step | Action | Tool/Method |

|---|---|---|

| 1 | Normalize pAkt signal to total protein | Western blot/ELISA |

| 2 | Fit dose-response curve | GraphPad Prism (nonlinear regression) |

| 3 | Compare treatment vs. control | Student’s t-test |

| 4 | Adjust for multiple comparisons | Tukey’s HSD |

Properties

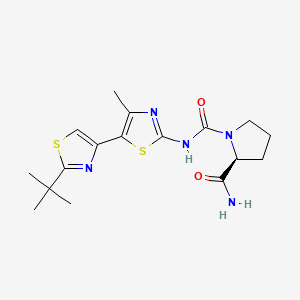

IUPAC Name |

(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2S2/c1-9-12(10-8-25-14(20-10)17(2,3)4)26-15(19-9)21-16(24)22-7-5-6-11(22)13(18)23/h8,11H,5-7H2,1-4H3,(H2,18,23)(H,19,21,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPXWEPKNBHKAX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CSC(=N3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CSC(=N3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655299 | |

| Record name | (2S)-N~1~-(2-tert-Butyl-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166227-08-2 | |

| Record name | (2S)-N~1~-(2-tert-Butyl-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.